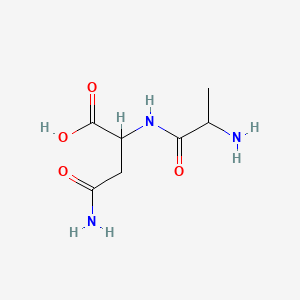

Ala-asn

描述

属性

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUAQNUWXLYFRA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316586 | |

| Record name | Alanylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31796-57-3 | |

| Record name | Alanylasparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31796-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Solid-Phase Peptide Synthesis (SPPS)

The most common method for preparing this compound is solid-phase peptide synthesis, which allows stepwise construction of peptides on a resin support. This method involves:

- Coupling of protected amino acids (e.g., Fmoc-Ala-OH and Fmoc-Asn(Trt)-OH) sequentially on a solid resin.

- Use of activating agents such as HBTU or DIC to facilitate peptide bond formation.

- Removal of protecting groups after synthesis to yield the free dipeptide.

SPPS offers high yield and purity, and is widely used for this compound preparation in research and pharmaceutical applications.

Solution-Phase Peptide Synthesis

Alternatively, this compound can be synthesized in solution by:

- Activating the carboxyl group of alanine derivative (e.g., alanine methyl ester) using carbodiimides or other coupling reagents.

- Coupling with asparagine derivative (e.g., asparagine amide or protected asparagine).

- Purification via crystallization or chromatography.

This method is less commonly used due to difficulties in purification and lower yields compared to SPPS.

Enzymatic and Biochemical Preparation Approaches

Certain enzymatic methods utilize amino acid ligases or proteases to catalyze the formation of this compound under mild conditions. For example:

- Legumain, a cysteine protease, shows specificity for substrates containing asparagine in the P1 position, which can be exploited for selective synthesis or cleavage of this compound containing peptides.

- However, enzymatic synthesis requires optimization of pH and substrate concentration, as legumain activity is pH-dependent, with optimal activity around pH 5.8 for Asn-containing substrates.

Industrial Chemical Synthesis of Asparagine Component

Since this compound contains asparagine, the preparation of asparagine itself is relevant:

- A patented industrial method involves methylation of aspartic acid in the presence of methanol and sulfuric acid to form beta-methyl aspartate sulfate intermediate.

- This intermediate is then treated with ammonia in situ to yield asparagine, avoiding isolation steps and reducing hazardous handling compared to hydrochloric acid methods.

- This process improves cost-efficiency and safety for large-scale production of asparagine, which can then be used in peptide synthesis of this compound.

Preparation of this compound Solutions for Biological Studies

For in vivo or in vitro studies, this compound is often prepared as solutions or formulations:

- Stock solutions can be prepared by dissolving this compound in DMSO, then diluting with solvents such as corn oil, polyethylene glycol (PEG300), and Tween 80 to achieve desired concentrations and clarity.

- Example formulations include DMSO:Corn oil at 10:90 or DMSO:PEG300:Tween 80:Saline at 10:40:5:45 ratios, facilitating administration in animal models.

| Preparation Example | DMSO (μL) | Corn Oil (μL) | PEG300 (μL) | Tween 80 (μL) | Saline (μL) | Final Concentration (mg/mL) |

|---|---|---|---|---|---|---|

| Injection Formulation 3 | 100 | 900 | - | - | - | 2.5 |

| Injection Formulation 2 | 100 | - | 400 | 50 | 450 | Variable |

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

Alanine-asparagine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond between alanine and asparagine can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.

Oxidation: The side chains of alanine and asparagine can undergo oxidation reactions, particularly under oxidative stress conditions.

Deamidation: Asparagine residues can undergo deamidation to form aspartic acid, especially under physiological conditions.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the peptide bond.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the side chains.

Deamidation: Deamidation can occur spontaneously under physiological conditions or can be catalyzed by enzymes such as protein deamidases.

Major Products Formed

Hydrolysis: Alanine and asparagine.

Oxidation: Oxidized forms of alanine and asparagine.

Deamidation: Aspartic acid.

科学研究应用

Alanine-asparagine has various applications in scientific research, including:

Biochemistry: Used as a model dipeptide to study peptide bond formation and hydrolysis.

Medicine: Investigated for its potential role in modulating immune responses and as a component of peptide-based drugs.

Industry: Used in the production of peptide-based materials and as a building block for more complex peptides.

作用机制

The mechanism of action of alanine-asparagine depends on its specific application. In biochemical studies, it serves as a substrate for enzymes involved in peptide bond formation and hydrolysis. In medical research, it may interact with specific receptors or enzymes to modulate biological processes. The exact molecular targets and pathways involved can vary depending on the context of its use.

相似化合物的比较

Comparison with Similar Compounds

Ala-Asn is structurally and functionally compared to two analogous dipeptides: glycyl-asparagine (Gly-Asn) and glycyl-glutamine (Gly-Gln) . These compounds share similarities in backbone amide bonds but differ in side-chain composition, influencing their physicochemical properties and biological roles.

Structural Comparison

Functional and Experimental Findings

Primordial Polycondensation this compound: Demonstrated polymerization in aqueous media under simulated prebiotic conditions, suggesting its role in early peptide formation. The methyl group in alanine may influence steric effects during chain elongation .

Protease Substrate Specificity

- This compound-MCA (a protease substrate derivative): Cleavage efficiency depends on protease type (e.g., elastase vs. chymotrypsin). The this compound bond’s susceptibility is modulated by residue side chains .

- Gly-Asn-MCA : Glycine’s flexibility may increase accessibility to proteases, but asparagine’s carboxamide group remains critical for enzyme recognition .

Chemical Ligation In native chemical ligation (NCL) reactions, this compound junctions exhibit moderate efficiency. Methoxy substituents on auxiliary scaffolds enhance ligation rates at these junctions, suggesting tunable reactivity .

Key Differences

- Hydrophobicity : this compound > Gly-Asn/Gly-Gln (due to alanine’s methyl group).

- Side-Chain Interactions : Asparagine (Asn) vs. glutamine (Gln) differences affect hydrogen bonding and solubility.

- Enzymatic Cleavage : Protease specificity varies based on residue size and charge (e.g., glycine’s flexibility vs. alanine’s bulk) .

生物活性

Ala-Asn, also known as Alanine-Asparagine, is a dipeptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is a part of various peptide sequences and has been studied for its interactions with enzymes and its implications in physiological processes. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, potential therapeutic applications, and related research findings.

Enzymatic Interactions

Legumain Activity

A significant aspect of this compound's biological activity is its interaction with the enzyme legumain. Z-Ala-Ala-Asn-AMC, a derivative of this compound, has been specifically designed to be cleaved by legumain. This cleavage releases a fluorescent molecule, AMC (7-amino-4-methylcoumarin), which can be quantified using fluorescence readers. The intensity of fluorescence correlates with legumain activity, making Z-Ala-Ala-Asn-AMC a valuable tool for studying this enzyme's role in various physiological and pathological processes, including cancer and neurodegenerative diseases.

Biological Implications

Cancer Research

Legumain has been implicated in tumor progression and metastasis. The ability of this compound derivatives to act as substrates for legumain allows researchers to investigate the enzyme's role in cancer biology. Studies have shown that legumain is involved in critical processes such as protein degradation and apoptosis, which are essential for tumor growth and survival.

Neurodegenerative Diseases

The role of legumain in neurodegenerative diseases has also been explored. The cleavage of substrates like Z-Ala-Ala-Asn-AMC by legumain may contribute to the pathophysiology of conditions such as Alzheimer's disease, where protein aggregation is a hallmark feature. Understanding these interactions could lead to new therapeutic strategies targeting legumain activity.

Case Studies

Several studies have highlighted the biological significance of this compound:

-

Study 1: Legumain Activity Measurement

Researchers utilized Z-Ala-Ala-Asn-AMC to measure legumain activity in various tissue samples. Results indicated that higher levels of legumain correlated with increased tumor aggressiveness in breast cancer models, suggesting that this compound derivatives could serve as biomarkers for cancer prognosis. -

Study 2: Neurodegenerative Disease Models

In animal models of neurodegenerative diseases, the administration of this compound peptides showed a reduction in neuroinflammation markers. This suggests a potential protective effect against neuronal damage mediated by legumain activity.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Legumain Cleavage | Z-Ala-Ala-Asn-AMC cleaved by legumain; releases AMC for fluorescence measurement | |

| Cancer Progression | Higher legumain levels linked to aggressive tumor behavior | |

| Neuroprotection | This compound peptides may reduce neuroinflammation in models of neurodegeneration |

常见问题

Basic Research Questions

Q. What experimental techniques are most effective for determining the structural conformation of Ala-Asn in aqueous solutions?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen bonding patterns and dihedral angles. Pair with molecular dynamics simulations to validate solvent interactions. For crystalline samples, X-ray diffraction provides atomic-resolution data. Ensure purity via high-performance liquid chromatography (HPLC) prior to analysis .

Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, monitoring coupling efficiency via Kaiser tests. Purify via reverse-phase HPLC and characterize using mass spectrometry (MS) and infrared (IR) spectroscopy. Document reagent ratios, reaction times, and purification steps in detail for replication .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-Ala-Asn) to correct for matrix effects. Validate method accuracy, precision, and limit of detection (LOD) using spike-recovery experiments in relevant biological fluids .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Conduct comparative stability studies using controlled buffers (pH 2–10) at 37°C, sampling at timed intervals. Analyze degradation products via LC-MS and quantify using kinetic modeling (e.g., Arrhenius plots). Address discrepancies by standardizing buffer ionic strength and pre-equilibrating solutions to avoid transient pH shifts .

Q. What statistical frameworks are appropriate for evaluating the biological activity of this compound in cell-based assays?

- Methodological Answer : Apply dose-response curves with nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Account for batch effects by randomizing cell culture plates and including internal controls in each experiment .

Q. How can computational models enhance the study of this compound’s interaction with enzymatic targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100-ns trajectories. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic/thermodynamic parameters .

Q. What strategies mitigate biases in meta-analyses of this compound’s role in metabolic pathways?

- Methodological Answer : Use PRISMA guidelines for systematic literature reviews, excluding studies with unvalidated assays or insufficient controls. Apply random-effects models to account for heterogeneity and assess publication bias via funnel plots. Cross-reference with pathway databases (e.g., KEGG) to contextualize findings .

Methodological Best Practices

Q. How should researchers archive raw data from this compound studies to facilitate reuse?

- Methodological Answer : Store datasets in FAIR-compliant repositories (e.g., Zenodo, Figshare) with metadata describing experimental conditions, instrumentation, and software versions. Include raw spectra, chromatograms, and simulation trajectories alongside processed data. Use version control (e.g., Git) for computational workflows .

Q. What ethical considerations apply when designing in vivo studies involving this compound supplementation?

- Methodological Answer : Obtain institutional animal care committee (IACUC) approval, ensuring adherence to ARRIVE guidelines. Include sham controls and blinded outcome assessments. For human studies, secure informed consent and register trials prospectively (e.g., ClinicalTrials.gov ) to prevent selective reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。